molecular formula C15H19NO2 B13907317 Benzyl 2-methyl-4-methylenepiperidine-1-carboxylate

Benzyl 2-methyl-4-methylenepiperidine-1-carboxylate

Cat. No.: B13907317
M. Wt: 245.32 g/mol
InChI Key: RKUAOVRPZNRSGU-UHFFFAOYSA-N
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Description

Benzyl 2-methyl-4-methylenepiperidine-1-carboxylate is a chemical compound with the molecular formula C15H19NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

benzyl 2-methyl-4-methylidenepiperidine-1-carboxylate

InChI

InChI=1S/C15H19NO2/c1-12-8-9-16(13(2)10-12)15(17)18-11-14-6-4-3-5-7-14/h3-7,13H,1,8-11H2,2H3

InChI Key

RKUAOVRPZNRSGU-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=C)CCN1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-methyl-4-methylenepiperidine-1-carboxylate typically involves the reaction of benzyl chloroformate with 2-methyl-4-methylenepiperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using thin-layer chromatography to ensure completion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-methyl-4-methylenepiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl 2-methyl-4-methylenepiperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 2-methyl-4-methylenepiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison: Benzyl 2-methyl-4-methylenepiperidine-1-carboxylate is unique due to the presence of both a methyl and methylene group on the piperidine ring, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in medicinal chemistry and drug development .

Biological Activity

Benzyl 2-methyl-4-methylenepiperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of piperidine derivatives. Its structure can be represented as follows:

C14H17NO2\text{C}_{14}\text{H}_{17}\text{N}\text{O}_2

This compound features a piperidine ring, which is known for its biological activity due to its ability to interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes such as monoacylglycerol lipase (MAGL), which plays a significant role in the metabolism of endocannabinoids. Inhibition of MAGL can lead to increased levels of 2-arachidonoylglycerol, potentially providing therapeutic effects in neurodegenerative diseases and cancer .
  • Anti-tumor Activity : Research indicates that piperidine derivatives may exhibit antiproliferative effects against various cancer cell lines. For instance, certain analogs have demonstrated the ability to inhibit Hsp90, a chaperone protein involved in the stabilization of oncogenic proteins . This inhibition can disrupt cancer cell growth and survival.
  • Neuroprotective Effects : Some studies suggest that piperidine-based compounds may possess neuroprotective properties by modulating signaling pathways involved in neuronal survival and apoptosis .

Antiproliferative Activity

A study investigating the antiproliferative effects of various piperidine derivatives found that this compound analogs exhibited significant activity against breast cancer cell lines, including MDA-MB-231. The compounds were evaluated using MTS assays, revealing IC50 values that indicate their potency in inhibiting cell proliferation .

Inhibition of Monoacylglycerol Lipase

In another study focused on MAGL inhibitors, derivatives similar to this compound showed selective inhibition with IC50 values in the nanomolar range. This suggests potential applications in treating conditions associated with MAGL overexpression, such as pancreatic cancer .

Data Table: Biological Activities of Piperidine Derivatives

Compound NameTarget Enzyme/ProteinIC50 (nM)Biological Activity
This compoundHsp90TBDAntiproliferative in breast cancer cells
Analog 13MAGL133.9Induces apoptosis in pancreatic cancer
Compound X (similar structure)FAAHTBDSelective inhibition

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